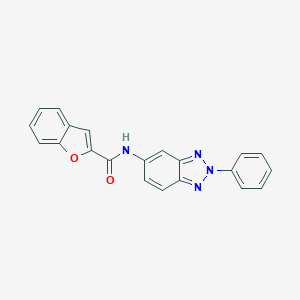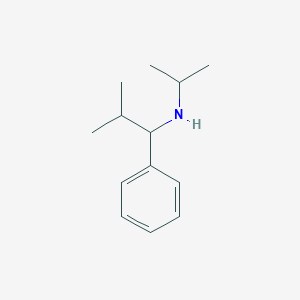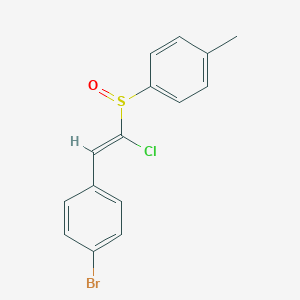
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofurans and benzotriazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to exhibit interesting chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the benzotriazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow synthesis and high-throughput screening might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-carboxylic acid amides with different substituents.
Wissenschaftliche Forschungsanwendungen
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran-2-carboxylic acid derivatives: Compounds with similar benzofuran structures but different substituents.
Benzotriazole derivatives: Compounds with similar benzotriazole structures but different substituents.
Uniqueness
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide is unique due to its combined benzofuran and benzotriazole moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications and potential advantages over other similar compounds.
Eigenschaften
Molekularformel |
C21H14N4O2 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-(2-phenylbenzotriazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H14N4O2/c26-21(20-12-14-6-4-5-9-19(14)27-20)22-15-10-11-17-18(13-15)24-25(23-17)16-7-2-1-3-8-16/h1-13H,(H,22,26) |
InChI-Schlüssel |
ATEVRWCYDAYKHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Methylphenyl)sulfonyl]-2,6-diphenylmorpholine](/img/structure/B342481.png)

![Methyl 2-[(1,2-dimethylpropyl)amino]-3-phenylpropanoate](/img/structure/B342485.png)

![1-[(Fluoromethyl)sulfinyl]-4-methylbenzene](/img/structure/B342493.png)

![[5-fluoro-3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B342498.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-fluoro-1-benzofuran-2-yl](4-methylphenyl)methanone](/img/structure/B342499.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-fluoro-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B342500.png)
![2-fluoro-7-(4-methylphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B342503.png)
![2-fluoro-7-phenyl-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B342504.png)
![6-[4,6-bis(4-methoxyphenyl)-2-pyridinyl]-4H-1,4-benzoxazin-3-one](/img/structure/B342505.png)
![6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342506.png)
